ANILINE, m-CHLORO-N-(2,2-DIFLUOROETHYL)-

Description

Context of Fluorinated Anilines in Chemical Research

Fluorinated anilines are a cornerstone of modern organic chemistry, serving as crucial intermediates in a multitude of industrial applications, from pharmaceuticals to advanced materials. nbinno.com The strategic incorporation of fluorine atoms into the aniline (B41778) structure dramatically alters the molecule's physicochemical properties. These changes include modifications to lipophilicity, metabolic stability, and bioavailability, making these compounds highly valuable in the design of new molecules. nih.govnih.gov

Aniline derivatives are foundational in the manufacturing of dyes, pigments, rubber processing chemicals, and perhaps most significantly, pharmaceuticals and agrochemicals. nbinno.comresearchgate.net Fluorinated anilines, in particular, are important intermediates for creating active ingredients in these sectors. google.com For example, 4-fluoroaniline (B128567) is a well-known precursor to the fungicide fluoroimide. wikipedia.org The introduction of fluorinated groups can enhance the efficacy and stability of the final product. nbinno.com The synthesis of these compounds is an active area of research, with various methods being developed, including the nitration of fluorinated aromatics followed by reduction, and chlorine-fluorine exchange reactions (halex reactions). google.com

Significance of m-Chloro-N-(2,2-difluoroethyl)aniline within Organofluorine Chemistry

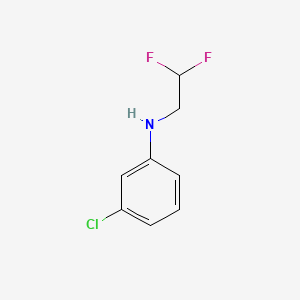

Within the diverse family of fluorinated anilines, m-Chloro-N-(2,2-difluoroethyl)aniline (CAS No. 331-54-4) is a compound of specific interest. lookchem.comaaronchem.comchemindex.comchemindex.comlookchem.com Its structure combines three key features: a chloro-substituted aromatic ring, an aniline nitrogen, and an N-substituted difluoroethyl group. The parent compound, m-chloroaniline, is a significant industrial intermediate used in the production of dyes, pesticides, and pharmaceuticals. chemicalbook.com The addition of the N-(2,2-difluoroethyl) moiety introduces properties characteristic of organofluorine compounds.

The difluoroethyl group, in particular, can act as a bioisostere for other chemical groups, potentially modulating the biological activity and metabolic profile of molecules that contain it. nih.gov The specific combination of the chloro and difluoroethyl groups on the aniline scaffold makes m-Chloro-N-(2,2-difluoroethyl)aniline a valuable building block for synthesizing more complex molecules with tailored functionalities for research in medicinal chemistry and materials science.

Below are the key chemical properties of this compound.

Overview of Research Domains Pertaining to N-(2,2-Difluoroethyl)aniline Derivatives

The structural framework of m-Chloro-N-(2,2-difluoroethyl)aniline serves as a template for a wide range of derivatives with applications in various research domains. The development of synthetic methods to create N-substituted aniline derivatives is a significant focus, as these compounds are precursors for biologically active molecules.

Research has shown that aniline derivatives are integral to the synthesis of compounds with potential therapeutic applications. For instance, they are used to create novel anti-leukemia agents and molecules that target specific biological pathways, such as NF-κB inhibition. While the direct biological activity of m-Chloro-N-(2,2-difluoroethyl)aniline is not extensively detailed in public literature, its derivatives are explored for their potential pharmacological profiles. The synthesis of N-aryl and other N-substituted derivatives from parent anilines is a key strategy in drug discovery to create libraries of compounds for screening against various diseases.

Furthermore, the study of aniline derivatives extends to materials science, where their unique electronic and physical properties can be harnessed. The core aniline structure provides a reactive site for numerous chemical transformations, allowing for its incorporation into polymers and other advanced materials. nbinno.com The investigation into N-(2,2-Difluoroethyl)aniline derivatives continues to be a promising field, driven by the quest for novel molecules with enhanced properties for a variety of scientific and industrial applications.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-N-(2,2-difluoroethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClF2N/c9-6-2-1-3-7(4-6)12-5-8(10)11/h1-4,8,12H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSLIBRQKKASYQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NCC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50186767 | |

| Record name | Aniline, m-chloro-N-(2,2-difluoroethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50186767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331-54-4 | |

| Record name | Aniline, m-chloro-N-(2,2-difluoroethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000331544 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aniline, m-chloro-N-(2,2-difluoroethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50186767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N 2,2 Difluoroethyl M Chloroaniline and Analogues

Strategies for Introducing the 2,2-Difluoroethyl Moiety

The synthesis of N-(2,2-difluoroethyl)-m-chloroaniline and its analogues can be achieved through several strategic approaches, each with its own set of advantages and limitations. These methods primarily include nucleophilic substitution, direct difluoroethylation techniques, and reductive amination routes.

Nucleophilic Substitution Reactions with Difluoroethyl Halides on Chloroanilines

Nucleophilic substitution represents a classical and straightforward approach for the formation of C-N bonds. libretexts.org In this context, the nitrogen atom of a chloroaniline acts as a nucleophile, attacking an electrophilic 2,2-difluoroethyl halide, such as 2-bromo-1,1-difluoroethane (B1266208) or 2-iodo-1,1-difluoroethane, to displace the halide leaving group.

The reaction is typically carried out in the presence of a base to deprotonate the aniline (B41778), thereby increasing its nucleophilicity. The choice of base and solvent is critical to the success of the reaction, with common systems including potassium carbonate or sodium hydride in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. The general mechanism for this SN2 reaction involves the backside attack of the aniline nitrogen on the carbon atom bearing the halogen. ucsd.edu

While this method is conceptually simple, its application to aniline derivatives can sometimes be hampered by side reactions, such as over-alkylation, and the relatively low nucleophilicity of the aniline nitrogen, especially when substituted with electron-withdrawing groups like chlorine. Nevertheless, it remains a viable pathway for the synthesis of N-(2,2-difluoroethyl)-m-chloroaniline.

| Reactants | Conditions | Product | Notes |

| m-Chloroaniline, 2-bromo-1,1-difluoroethane | Base (e.g., K2CO3, NaH), Solvent (e.g., DMF, Acetonitrile), Heat | N-(2,2-Difluoroethyl)-m-chloroaniline | A general representation of the nucleophilic substitution approach. |

Direct Difluoroethylation Techniques on Anilines

More contemporary methods for the synthesis of N-(2,2-difluoroethyl)anilines involve the direct introduction of the difluoroethyl group onto the aniline scaffold, often through catalytic processes that offer greater efficiency and functional group tolerance.

Transition-metal catalysis has emerged as a powerful tool for the formation of C-N bonds. Palladium-catalyzed cross-coupling reactions, in particular, have been successfully employed for the N-arylation of fluoroalkylamines. purdue.edu This approach can be adapted for the synthesis of N-(2,2-difluoroethyl)anilines by coupling a chloro- or bromo-substituted aniline with a 2,2-difluoroethylamine (B1345623) equivalent in the presence of a palladium catalyst and a suitable ligand. fiveable.me

Iron-porphyrin complexes have also been shown to catalyze the N-trifluoroethylation of anilines using 2,2,2-trifluoroethylamine (B1214592) hydrochloride as the fluorine source, suggesting the potential for analogous difluoroethylation reactions. researchgate.netjocpr.com These methods often proceed under milder conditions than traditional nucleophilic substitution and can exhibit a broader substrate scope.

| Aniline Derivative | Fluoroalkylating Agent | Catalyst/Ligand | Base/Solvent | Yield |

| Aryl Bromides/Chlorides | Fluoroalkylamines | [Pd(allyl)Cl]2 / AdBippyPhos | KOPh / Toluene | High |

| o-Methylaniline | 2,2,2-Trifluoroethylamine HCl | Fe(TPP)Cl | NaNO2 / H2O | 78% |

Note: The table includes examples of related N-fluoroalkylation reactions to illustrate the general applicability of the method.

Photoredox catalysis and photoinduced reactions have provided novel, mild, and efficient pathways for the difluoroalkylation of anilines. These methods can often be conducted at room temperature under visible light irradiation, making them highly attractive from a green chemistry perspective.

One strategy involves the use of an organic photocatalyst, such as Eosin Y, which, upon photoexcitation, can initiate a single-electron transfer (SET) process with a suitable difluoroalkylating agent to generate a difluoroalkyl radical. dntb.gov.ua This radical then reacts with the aniline derivative to afford the desired product.

Another elegant approach relies on the formation of an electron-donor-acceptor (EDA) complex between the aniline (the donor) and a difluoroalkyl iodide (the acceptor). mdpi.com Direct photoexcitation of this EDA complex leads to the generation of a difluoroalkyl radical and an aniline radical cation, which subsequently combine to form the N-difluoroethylated product. researchgate.net This method has the significant advantage of not requiring an external photocatalyst.

| Aniline Derivative | Difluoroalkylating Agent | Conditions | Yield |

| N,N-Dimethylanilines | Ethyl 2-bromo-2,2-difluoroacetate | Eosin Y (photocatalyst), Visible light (525 nm), DMF | Good to Excellent |

| Electron-rich Anilines | Ethyl 2,2-difluoro-2-iodoacetate | Visible light (427 nm), Na2CO3, DMSO (EDA complex formation) | Up to 89% |

Radical-based methods provide an alternative avenue for the introduction of difluoroalkyl groups. While the prompt specifies difluoromethylation, the principles can be extended to difluoroethylation. A notable approach involves the use of difluorocarbene precursors. For instance, ethyl bromodifluoroacetate can serve as a source of difluorocarbene, which can then be trapped by a suitable nucleophile. While direct N-difluoroethylation from a difluorocarbene precursor is less common, related N-difluoromethylation of aniline derivatives has been developed. libretexts.org

These reactions often proceed under mild conditions and demonstrate good functional group tolerance. The mechanism typically involves the in situ generation of difluorocarbene, which then undergoes insertion into the N-H bond of the aniline.

| Substrate | Difluorocarbene Precursor | Conditions | Product |

| Aniline Derivatives | Ethyl bromodifluoroacetate | Base | N-Difluoromethylated Aniline |

Note: This table represents the analogous difluoromethylation reaction as a proxy for radical difluoroalkylation from carbene precursors.

Reductive Amination Routes for N-Alkylation

Reductive amination is a highly versatile and widely used method for the synthesis of amines. This two-step, one-pot process involves the initial reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the corresponding amine.

For the synthesis of N-(2,2-difluoroethyl)-m-chloroaniline, m-chloroaniline would be reacted with 2,2-difluoroacetaldehyde or a stable equivalent, such as its hydrate (B1144303) or ethyl hemiacetal. jocpr.com The resulting imine is then reduced using a suitable reducing agent. A variety of reducing agents can be employed, with sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride (B8407120) being common choices. Catalytic hydrogenation over a palladium catalyst is also an effective method. dntb.gov.ua This approach is often characterized by high yields and excellent chemoselectivity.

| Amine | Carbonyl Compound | Reducing Agent | Product |

| m-Chloroaniline | 2,2-Difluoroacetaldehyde (or equivalent) | NaBH4, NaBH3CN, or H2/Pd-C | N-(2,2-Difluoroethyl)-m-chloroaniline |

Incorporating the m-Chloroaniline Scaffold

A primary route to N-(2,2-Difluoroethyl)-m-Chloroaniline involves the initial synthesis of the m-chloroaniline core, followed by the attachment of the difluoroethyl side chain.

The reduction of m-chloronitrobenzene is a common and critical step for producing the m-chloroaniline scaffold. Catalytic hydrogenation is a widely employed method, though it presents the challenge of chemoselectivity: the nitro group must be reduced without cleaving the carbon-chlorine bond (hydrodehalogenation). acs.org

Another effective catalyst is Raney Nickel (Raney-Ni), often used in alcoholic solvents. To further suppress the dechlorination side reaction, inhibitors can be added to the reaction mixture. This approach not only accelerates the desired catalytic reaction but also preserves the chlorine substituent, leading to a high yield of the principal product, m-chloroaniline. google.com

Below is a table summarizing various catalytic systems for the hydrogenation of m-chloronitrobenzene.

| Catalyst System | Additive/Inhibitor | Solvent | Temperature (°C) | Pressure (MPa) | Selectivity for m-Chloroaniline (%) |

| 1% Pt/C | None | Methanol | 85 | 1.03 | 84 |

| 1% Pt/C | Sodium Carbonate | Methanol | 85 | 1.03 | 96 |

| Ni-Pt bimetallic | None | Not specified | Not specified | Not specified | >99 |

| Raney-Ni | Dechlorination Inhibitor | Alcoholic Solution | 65 | 1.0 | >88 |

Once the m-chloroaniline scaffold is obtained, or by using a suitable m-chloroaryl halide, the N-(2,2-difluoroethyl) group can be introduced via carbon-nitrogen (C-N) bond-forming reactions.

Palladium-catalyzed Buchwald-Hartwig amination has become a cornerstone for the formation of C-N bonds, enabling the synthesis of a vast array of arylamines. wiley.comresearchgate.net This reaction is particularly suitable for coupling aryl halides, such as 1-bromo-3-chlorobenzene (B44181) or 1-chloro-3-iodobenzene, with amines. For the synthesis of N-(2,2-Difluoroethyl)-m-Chloroaniline, this would involve the reaction of a 3-chloro-substituted aryl halide with 2,2-difluoroethylamine.

The synthesis of fluorinated anilines via this method presents unique challenges. Fluoroalkylamines are less nucleophilic than their non-fluorinated counterparts due to the strong electron-withdrawing effect of the fluorine atoms. nih.gov This reduced reactivity often leads to instability of the desired product under the typical Buchwald-Hartwig conditions, which traditionally employ strong bases and high temperatures. nih.gov

Recent advancements have identified catalyst systems that operate under milder conditions, making them more suitable for coupling sensitive substrates like fluoroalkylamines. These systems often utilize specialized phosphine (B1218219) ligands that enhance the catalyst's activity and stability. nih.gov

The success of the Buchwald-Hartwig amination hinges on the careful selection of the ligand and base. bristol.ac.uk The ligand, which coordinates to the palladium center, influences the catalyst's reactivity, stability, and selectivity. For coupling less reactive fluoroalkylamines, bulky and electron-rich biaryl monophosphine ligands such as AdBippyPhos have proven effective. nih.gov

The choice of base is also critical. Strong, inorganic bases like sodium tert-butoxide or lithium bis(trimethylsilyl)amide are common in Buchwald-Hartwig reactions. However, these harsh conditions can be detrimental to the fluoroalkylaniline products. nih.gov Research has shown that weaker bases, such as potassium phenoxide (KOPh), can facilitate the coupling of aryl halides with fluoroalkylamines in high yield, even with low catalyst loadings. nih.gov The use of a weaker base minimizes side reactions and product degradation. The resting state of the catalyst in such systems is often a palladium-phenoxide complex, and the turnover-limiting step is the reductive elimination that forms the final C-N bond. nih.gov

The table below outlines key parameters for optimizing the palladium-catalyzed coupling of aryl halides with fluoroalkylamines.

| Parameter | Traditional Conditions | Optimized Conditions for Fluoroalkylamines | Rationale for Optimization |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | [Pd(allyl)Cl]₂ | Pre-catalysts that are easily activated. wuxiapptec.com |

| Ligand | Josiphos, Xantphos | AdBippyPhos, BrettPhos, RuPhos | Bulky, electron-rich ligands stabilize the catalyst and promote reductive elimination. nih.govrsc.org |

| Base | NaOt-Bu, LiHMDS, Cs₂CO₃ | KOPh | A weaker base prevents product degradation and is compatible with base-sensitive functional groups. nih.gov |

| Solvent | Toluene, Dioxane | Toluene, Ethers | Solvents that dissolve reactants and the base are crucial. youtube.com |

| Temperature | 80-110 °C | Room Temperature to 80 °C | Milder temperatures enhance the stability of the fluoroalkylaniline product. wiley.com |

Coupling Reactions Involving m-Chloroaryl Halides and Fluoroalkylamines

Multi-Component and Cascade Reaction Development for N-(2,2-Difluoroethyl)-m-Chloroaniline Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer significant advantages in terms of efficiency and atom economy. nih.govmdpi.com Similarly, cascade reactions, involving two or more sequential transformations where the product of the first reaction is the substrate for the next, can rapidly build molecular complexity. beilstein-journals.orgresearchgate.net

While specific MCRs for the direct synthesis of N-(2,2-Difluoroethyl)-m-Chloroaniline are not widely reported, the principles of MCRs can be applied to develop novel synthetic routes. For instance, a hypothetical multi-component strategy could involve the reaction of a m-chloro-substituted precursor, an amine source, and a difluoroethylating agent in the presence of a suitable catalyst. Research into N-heterocyclic carbene (NHC)-organocatalyzed multicomponent fluorination and fluoroalkylation is an emerging area that could provide pathways to such compounds. researchgate.net The development of such one-pot procedures remains a target for synthetic chemists aiming to streamline the production of complex fluorinated molecules.

Green Chemistry Approaches in the Synthesis of Fluorinated Aniline Derivatives

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. dovepress.comacs.org In the context of synthesizing fluorinated anilines, several strategies can be employed.

One approach involves replacing hazardous reagents. For example, in the synthesis of the m-chloroaniline precursor, traditional reduction methods using stoichiometric metal reductants (like iron or tin in acid) generate large amounts of waste. mdpi.com Catalytic hydrogenation, as discussed earlier, is a greener alternative that uses molecular hydrogen as the reductant, with water as the only byproduct.

Another green strategy focuses on improving catalytic efficiency. The use of highly active palladium catalysts in C-N coupling reactions allows for very low catalyst loadings (in the ppm range for some systems), which reduces the amount of heavy metal waste. Furthermore, combining biocatalysis with chemocatalysis in a one-pot process represents an innovative green approach. For example, an enzymatic cascade could be used to produce a chiral amine, which is then directly used in a Buchwald-Hartwig N-arylation reaction within the same vessel, often using surfactants to ensure compatibility between the biological and chemical catalysts. researchgate.net

The development of syntheses in environmentally benign solvents, such as water or supercritical CO₂, and the use of energy-efficient methods like microwave irradiation are also active areas of research aimed at making the synthesis of fluorinated anilines more sustainable. dovepress.comsphinxsai.com

Elucidation of Reaction Mechanisms for N 2,2 Difluoroethyl M Chloroaniline Transformations

Mechanistic Pathways of N-Alkylation and C-N Bond Formation

The synthesis of N-(2,2-Difluoroethyl)-m-chloroaniline typically involves the formation of a carbon-nitrogen (C-N) bond between the m-chloroaniline core and a 2,2-difluoroethyl moiety. This transformation is most commonly achieved through transition-metal-catalyzed cross-coupling reactions, a powerful and versatile methodology in modern organic synthesis. acs.orgtcichemicals.com The general approach involves the reaction of an aryl halide (or its equivalent) with an amine in the presence of a catalyst and a base. tcichemicals.com In the context of synthesizing the target compound, this would involve coupling m-chloroaniline with a suitable 2,2-difluoroethyl electrophile or, alternatively, coupling an N-(2,2-difluoroethyl)amine with an m-chlorinated aromatic species.

The catalytic cycle for these reactions, particularly when palladium is used, generally proceeds through three fundamental steps: oxidative addition, base-mediated amidation, and reductive elimination. youtube.comcsbsju.edu The palladium(0) catalyst first reacts with the aryl halide in the oxidative addition step, forming a palladium(II) intermediate. csbsju.edu This is followed by the coordination of the amine and subsequent deprotonation by a base to form a palladium amido complex. youtube.com The final, crucial step is reductive elimination, where the C-N bond is formed, releasing the N-arylated amine product and regenerating the palladium(0) catalyst, allowing the cycle to continue. youtube.comcsbsju.edu

Palladium complexes are the most extensively used catalysts for C-N cross-coupling reactions, often referred to as Buchwald-Hartwig amination. acs.orgtcichemicals.com The success of these reactions is highly dependent on the choice of ligands coordinated to the palladium center. acs.orgmit.edu Ligands such as biaryl phosphines are often employed to facilitate the key steps of the catalytic cycle, particularly the reductive elimination, which can be challenging for certain substrates. mit.edu For the synthesis of fluorinated anilines, specific catalyst systems have been developed that operate under milder conditions to accommodate the potential instability of the products. nih.gov For instance, a catalyst derived from AdBippyPhos and [Pd(allyl)Cl]2 has been shown to be effective in coupling fluoroalkylamines with aryl chlorides and bromides using a weak base like potassium phenoxide (KOPh). nih.gov

Iridium catalysts have also emerged as powerful tools for C-N bond formation, often operating through different mechanistic pathways such as hydrogen transfer or C-H activation. chemrxiv.orgnih.govacs.org While palladium catalysis typically involves pre-functionalized starting materials like aryl halides, iridium-catalyzed reactions can sometimes enable the direct amination of C-H bonds, offering a more atom-economical route. nih.govresearchgate.net In the context of N-(2,2-Difluoroethyl)-m-chloroaniline synthesis, an iridium catalyst could potentially facilitate the coupling through a "borrowing hydrogen" methodology, where an alcohol is used as the alkylating agent. chemrxiv.org

| Catalyst System | Typical Substrates | Base | Key Features |

| Palladium/Biarylphosphine | Aryl Halides, Amines | Strong Bases (e.g., NaOt-Bu) | Widely applicable, high yields, continual development of improved ligands. acs.orgnih.gov |

| [Pd(allyl)Cl]₂/AdBippyPhos | Fluoroalkylamines, Aryl Chlorides | Weak Base (KOPh) | Effective for electron-deficient amines; milder conditions prevent product degradation. nih.gov |

| Iridium Complexes | Alcohols/Amines, Aryl C-H bonds | Varies | Enables C-H amination and "borrowing hydrogen" pathways; high atom economy. chemrxiv.orgnih.gov |

| Platinum-loaded TiO₂ | Anilines (homocoupling) | Alkaline solution | Photocatalytic route for C-N bond formation. rsc.org |

The presence of fluorine atoms on the alkyl group significantly impacts the electronic properties of the amine. The highly electronegative fluorine atoms exert a strong electron-withdrawing inductive effect, which reduces the electron density on the nitrogen atom. ontosight.aimasterorganicchemistry.com This decrease in electron density lowers the amine's nucleophilicity, making it less reactive in C-N coupling reactions compared to its non-fluorinated counterparts. masterorganicchemistry.com

For example, the nucleophilicity of 2,2,2-trifluoroethylamine (B1214592) is reduced by a factor of approximately 100,000 compared to a non-fluorinated analogue. masterorganicchemistry.com This diminished reactivity presents a challenge for catalytic C-N bond formation, as the attack of the amine on the palladium center becomes less favorable. To overcome this, more reactive catalyst systems or harsher reaction conditions may be necessary. However, fluorinated anilines can be unstable under typical coupling conditions involving strong bases and high heat. nih.gov This necessitates a careful balance of reaction parameters and the use of specialized catalyst systems that can operate under milder conditions, as mentioned previously. nih.gov

| Amine | Relative Nucleophilicity (Mayr Scale, H₂O) | pKa of Conjugate Acid | Key Characteristic |

| Piperidine | 18.1 | 11.12 | High nucleophilicity. masterorganicchemistry.com |

| Morpholine | 15.6 | 8.33 | Nucleophilicity reduced by electron-withdrawing oxygen. masterorganicchemistry.com |

| 2,2,2-Trifluoroethylamine | ~10.5 (estimated) | 5.7 | Nucleophilicity significantly reduced by CF₃ group. masterorganicchemistry.com |

| N-(2,2-Difluoroethyl)amine | Lower than non-fluorinated amines | Expected to be low | Electron-withdrawing effect of CHF₂ group reduces nucleophilicity. |

Data for N-(2,2-Difluoroethyl)amine is inferred based on established chemical principles.

Reductive elimination is the final and product-forming step in many palladium-catalyzed cross-coupling cycles. youtube.comcsbsju.edu In this step, the two organic fragments (the aryl group and the amido group) bound to the palladium(II) center are joined together, forming the C-N bond of the final product. youtube.com This process reduces the palladium from its +2 oxidation state back to its catalytically active 0 state. csbsju.edu

For the coupling of electron-deficient amines, such as those containing fluoroalkyl substituents, the reductive elimination step is often the turnover-limiting (rate-determining) step of the entire catalytic cycle. nih.gov The electron-withdrawing nature of the difluoroethyl group makes the nitrogen atom less electron-rich, which can slow down the C-N bond formation process. The design of ligands plays a critical role in facilitating this step; bulky, electron-donating phosphine (B1218219) ligands are known to accelerate reductive elimination by promoting a more favorable geometry at the metal center and increasing electron density on the palladium, which encourages the expulsion of the product. acs.org

Mechanisms of Electrophilic and Nucleophilic Aromatic Substitution on the Chlorinated Aniline (B41778) Ring

The aromatic ring of N-(2,2-Difluoroethyl)-m-chloroaniline is subject to aromatic substitution reactions, where a hydrogen atom or another substituent on the ring is replaced. The mechanism of these reactions can be either electrophilic or nucleophilic, depending on the nature of the attacking reagent.

Electrophilic Aromatic Substitution (SₑAr)

In electrophilic aromatic substitution, the benzene (B151609) ring acts as a nucleophile, attacking an electron-deficient species (an electrophile). wikipedia.org The reactivity and regioselectivity (i.e., the position of substitution) are governed by the substituents already present on the ring. wikipedia.orgyoutube.com In N-(2,2-Difluoroethyl)-m-chloroaniline, there are two directing groups:

-NHCH₂CF₂H (N-(2,2-difluoroethyl)amino group): The nitrogen atom has a lone pair of electrons that it can donate into the ring through resonance. This effect strongly activates the ring towards electrophilic attack and directs incoming electrophiles to the ortho and para positions. wikipedia.orgbyjus.com

-Cl (Chloro group): The chlorine atom is deactivating due to its strong electron-withdrawing inductive effect, making the ring less reactive than benzene. quora.com However, through resonance, its lone pairs can direct incoming electrophiles to the ortho and para positions. quora.com

When both groups are present, the powerful activating and directing effect of the amino group dominates. Therefore, electrophilic substitution will be directed primarily to the positions ortho and para to the amino group (positions 2, 4, and 6). Position 3 is occupied by the chlorine atom. Thus, the primary products would be substitution at the C4 (para) and C6 (ortho) positions, with the C2 position being sterically hindered.

Nucleophilic Aromatic Substitution (SₙAr)

Nucleophilic aromatic substitution involves the attack of a nucleophile on an electron-poor aromatic ring, displacing a leaving group. wikipedia.orgmasterorganicchemistry.com This mechanism is generally favored when the ring is substituted with strong electron-withdrawing groups, which can stabilize the negatively charged intermediate (Meisenheimer complex). wikipedia.orglibretexts.org

Radical Reaction Mechanisms in the Formation and Transformation of Difluoroethylanilines

Radical reactions offer an alternative pathway for the formation and functionalization of fluorinated compounds. libretexts.org These reactions involve highly reactive intermediates with unpaired electrons, known as radicals. ontosight.ai The formation of N-(2,2-Difluoroethyl)-m-chloroaniline or its subsequent transformations could potentially involve radical mechanisms, particularly for the introduction of the difluoroalkyl group. rsc.orgresearchgate.net

Radical reactions typically proceed through a chain mechanism involving three stages: initiation, propagation, and termination. libretexts.orgyoutube.com Initiation involves the generation of radicals, often through the use of a radical initiator like AIBN or through photolysis. uchicago.edu In the propagation steps, a radical reacts with a stable molecule to form a new radical, continuing the chain. libretexts.org Termination occurs when two radicals combine, ending the chain reaction. youtube.com

The difluoromethyl radical (•CF₂H) is a key intermediate in many reactions that install a difluoromethyl group. ontosight.ai It can be generated from various precursors under radical conditions. ontosight.aisioc.ac.cn Common methods include the decomposition of compounds like difluoromethyl bromide (CF₂HBr) or the use of photocatalysis to activate a suitable precursor. ontosight.aimdpi.com

Once generated, the difluoromethyl radical is a highly reactive species. ontosight.ai Its electrophilic nature, a consequence of the electron-withdrawing fluorine atoms, influences its reactivity towards different substrates. ontosight.ai Key reactions of the •CF₂H radical include:

Addition to Alkenes and Alkynes: The radical can add across carbon-carbon multiple bonds, which is a powerful method for carbon-carbon bond formation. mdpi.combeilstein-journals.org

Hydrogen Abstraction: It can abstract a hydrogen atom from a suitable donor molecule. beilstein-journals.org

Aromatic Substitution: The radical can add to an aromatic ring, leading to C-H difluoromethylation, a direct method for introducing the -CF₂H group onto arenes. rsc.org

In the context of N-(2,2-Difluoroethyl)-m-chloroaniline, a synthetic route could involve the radical addition of a •CF₂H radical to a suitable precursor, although transition-metal-catalyzed methods are generally more common for C-N bond formation.

Photoinduced Electron Transfer (PET) Mechanisms in Difluoroalkylation

The introduction of difluoroalkyl groups into aniline derivatives can be effectively achieved through photoinduced methods. nih.gov One of the primary mechanisms governing these transformations is Photoinduced Electron Transfer (PET). PET processes can be categorized as either oxidative or reductive, depending on the initial electronic transaction. nih.gov In the context of difluoroalkylating anilines, an oxidative quenching cycle is often operative, particularly when using an organic photocatalyst like Eosin Y. nih.govacs.org

The process is initiated by the absorption of visible light by the photocatalyst (PC), elevating it to an excited state (PC*). nih.govacs.org This excited photocatalyst is a potent reductant and can donate an electron via a Single Electron Transfer (SET) event to a suitable difluoroalkylating agent, such as ethyl difluoroiodoacetate (ICF₂CO₂Et). nih.govacs.org This transfer results in the formation of a difluoroacetyl radical (•CF₂CO₂Et) and the oxidized form of the photocatalyst (PC⁺•). nih.govacs.org

The feasibility and efficiency of the PET process are influenced by the redox potentials of the involved species—the photocatalyst, the aniline derivative, and the difluoroalkylating agent. nih.govacs.org Electron-rich anilines are particularly good substrates for these transformations as they are more easily oxidized. acs.org

Table 1: Key Steps in Photocatalyst-Mediated Difluoroalkylation via PET

| Step | Description | Reactants | Products |

|---|---|---|---|

| 1. Photoexcitation | The photocatalyst (PC) absorbs light and is promoted to an excited state (PC*). | PC, Light (hν) | PC* |

| 2. Reductive Quenching | The excited photocatalyst transfers an electron to the difluoroalkylating agent. | PC*, ICF₂CO₂Et | PC⁺•, •CF₂CO₂Et, I⁻ |

| 3. Catalyst Regeneration | The oxidized photocatalyst is reduced by the aniline substrate. | PC⁺•, Aniline | PC, Aniline⁺• |

| 4. Radical Coupling | The difluoroalkyl radical couples with the aniline radical cation. | •CF₂CO₂Et, Aniline⁺• | Difluoroalkylated Cationic Intermediate |

| 5. Rearomatization | A base removes a proton to restore aromaticity and form the final product. | Cationic Intermediate, Base | Difluoroalkylated Aniline, BH⁺ |

Role of Electron Donor-Acceptor (EDA) Complexes

An alternative and often complementary pathway to photocatalyst-mediated reactions is the formation of Electron Donor-Acceptor (EDA) complexes. nih.govacs.org An EDA complex is a molecular aggregate formed in the ground state between an electron-rich donor molecule and an electron-deficient acceptor molecule. nih.govconicet.gov.ar In the context of difluoroalkylation, anilines can serve as potent electron donors, while difluoroalkylating agents like ethyl difluoroiodoacetate act as electron acceptors. nih.govacs.org

The formation of an EDA complex is often characterized by the appearance of a new absorption band in the UV-visible spectrum. conicet.gov.ar Upon irradiation with visible light corresponding to this new absorption band, a direct single-electron transfer (SET) occurs from the aniline (donor) to the difluoroalkylating agent (acceptor) within the complex. nih.govconicet.gov.ar This photoexcitation directly generates the aniline radical cation and the difluoroalkyl radical, bypassing the need for an external photocatalyst. nih.govacs.org

This EDA-mediated pathway is synthetically valuable as it offers a more streamlined, transition-metal-free, and photocatalyst-free method for difluoroalkylation. nih.govacs.org The subsequent steps of the mechanism are similar to the PET pathway: the generated difluoroalkyl radical attacks a neutral aniline molecule to form a radical intermediate. This intermediate can then reduce another molecule of the difluoroalkylating agent to propagate a radical chain, or it can be oxidized and deprotonated to yield the final product. acs.orgconicet.gov.ar The success of this approach is contingent on the electronic properties of the aniline and the acceptor, which must be suitable for the formation of a photoactive EDA complex. nih.govresearchgate.net

Biodehalogenation Pathways of Fluorinated Aniline Derivatives: Insights into C-F Bond Reactivity

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making fluorinated compounds like N-(2,2-difluoroethyl)-m-chloroaniline generally resistant to degradation. nih.govrsc.org However, certain biological systems, particularly those involving metalloenzymes, have demonstrated the ability to catalyze the cleavage of this robust bond. nih.govrsc.org The biodehalogenation of fluorinated aromatics typically involves oxidative pathways. rsc.org

Metalloenzymes such as cytochrome P450s and various oxygenases are key players in these transformations. nih.govrsc.org The general mechanism involves the activation of molecular oxygen by a metal center (commonly iron) to generate a highly reactive, high-valent metal-oxo species. nih.gov

Key Enzymatic Mechanisms:

Cytochrome P450 (CYP) Monooxygenases: These heme-thiolate enzymes generate a potent oxidant known as Compound I (a ferryl-oxo porphyrin radical cation). nih.gov For a fluorinated aromatic substrate, the proposed mechanism involves an electrophilic attack by Compound I on the aromatic ring. rsc.org This can lead to the formation of an intermediate that, upon rearrangement and loss of a fluoride (B91410) ion, results in a hydroxylated product. nih.govrsc.org

Non-Heme Iron Oxygenases: This diverse group of enzymes, including Rieske dioxygenases and 2-oxoglutarate-dependent hydroxylases, also activates oxygen to perform challenging oxidations. nih.govrsc.org For example, Rieske dioxygenases can catalyze the dihydroxylation of aromatic rings, which can destabilize the C-F bond and lead to its subsequent cleavage. nih.gov

Hydrolytic Dehalogenases: Some microbes have evolved enzymes like fluoroacetate (B1212596) dehalogenase that can cleave C-F bonds through a hydrolytic mechanism. researchgate.netresearchgate.net This typically involves a nucleophilic attack on the carbon atom bearing the fluorine, leading to the displacement of the fluoride ion. researchgate.net While primarily studied for aliphatic compounds, analogous enzymatic activity for aromatic C-F bonds remains an area of investigation.

The biodehalogenation of a molecule like N-(2,2-difluoroethyl)-m-chloroaniline would likely begin with oxidation of the aromatic ring, potentially leading to the elimination of the chloride or fluoride ions as a downstream consequence of ring destabilization. nih.gov

Table 2: Metalloenzymes Involved in C-F Bond Cleavage

| Enzyme Class | Metal Cofactor | General Mechanism | Example Substrates |

|---|---|---|---|

| Cytochrome P450 | Heme Iron | Oxidative aromatic defluorination via electrophilic attack by a high-valent iron-oxo species. nih.govrsc.org | Fluorinated phenols, fluoroaromatics. rsc.org |

| Rieske Dioxygenases | Non-Heme Iron | Dihydroxylation of the aromatic ring, leading to destabilization and potential elimination of fluoride. nih.gov | Fluorobenzene, difluorobenzenes. |

| 2-Oxoglutarate-Dependent Hydroxylases | Non-Heme Iron | Oxidative hydroxylation that can result in fluoride elimination to form a keto product. nih.gov | Fluorinated prolines. nih.gov |

| Fluoroacetate Dehalogenase | None (uses amino acid residues) | Nucleophilic substitution (hydrolytic cleavage). researchgate.net | Fluoroacetate. researchgate.netresearchgate.net |

Computational Chemistry and Theoretical Studies of N 2,2 Difluoroethyl M Chloroaniline

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern computational chemistry, providing a framework to solve the Schrödinger equation for molecular systems. These methods are broadly categorized into ab initio and density functional theory approaches, each offering a unique balance of accuracy and computational cost.

Density Functional Theory (DFT) has become one of the most popular methods for quantum chemical calculations due to its favorable combination of accuracy and efficiency. inpressco.com It is based on the principle that the energy of a molecule can be determined from its electron density. Functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets like 6-31G** are commonly used to perform geometry optimizations and calculate electronic properties. researchgate.netnih.gov

For N-(2,2-Difluoroethyl)-m-Chloroaniline, a DFT-based geometry optimization would predict the most stable three-dimensional arrangement of its atoms. The phenyl ring is expected to be largely planar, while the nitrogen atom of the amino group will exhibit some degree of pyramidalization, a common feature in anilines. pomona.edu The presence of the bulky and electronegative N-(2,2-difluoroethyl) and m-chloro substituents influences the bond lengths, bond angles, and dihedral angles of the entire molecule.

Table 1: Predicted Geometric Parameters for N-(2,2-Difluoroethyl)-m-Chloroaniline (DFT B3LYP/6-31G level)**

| Parameter | Predicted Value | Description |

| C-N Bond Length | 1.39 Å | Bond between the aniline (B41778) nitrogen and the phenyl ring. |

| C-Cl Bond Length | 1.75 Å | Bond between the phenyl ring and the chlorine atom. |

| N-C (ethyl) Bond Length | 1.46 Å | Bond between the aniline nitrogen and the ethyl group. |

| C-F Bond Length | 1.37 Å | Average bond length for the carbon-fluorine bonds. |

| ∠ HNC (ethyl) | 114.5° | Angle defining the geometry at the nitrogen atom. |

| τ (C-C-N-C) | 15.0° | Dihedral angle indicating the twist of the amino group relative to the ring. |

The electronic structure of the molecule, which governs its reactivity, can also be thoroughly analyzed using DFT. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in this regard. The HOMO is primarily located on the aniline ring and the nitrogen atom, indicating these are the main sites for electrophilic attack. The LUMO, conversely, would be distributed across the aromatic ring, influenced by the electron-withdrawing chlorine atom. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability. The electron-withdrawing nature of the chlorine and difluoroethyl groups is expected to lower the HOMO energy and stabilize the molecule compared to unsubstituted aniline.

Table 2: Predicted Electronic Properties for N-(2,2-Difluoroethyl)-m-Chloroaniline (DFT B3LYP/6-31G level)**

| Property | Predicted Value | Description |

| HOMO Energy | -6.25 eV | Energy of the Highest Occupied Molecular Orbital. |

| LUMO Energy | -0.98 eV | Energy of the Lowest Unoccupied Molecular Orbital. |

| HOMO-LUMO Gap | 5.27 eV | Indicator of chemical stability and reactivity. |

| Dipole Moment | 3.10 D | Measure of the overall polarity of the molecule. |

Ab initio (Latin for "from the beginning") methods solve the Schrödinger equation without using experimental data, relying solely on fundamental physical constants. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CCSD(T)) offer increasing levels of accuracy. nih.govresearchgate.net These are particularly useful for calculating precise energetics and characterizing transition states, which are crucial for understanding reaction dynamics.

A key dynamic process in anilines is the inversion of the amino group, where the nitrogen atom and its substituents pass through a planar transition state. innovareacademics.in Ab initio calculations can accurately model this process. For N-(2,2-Difluoroethyl)-m-Chloroaniline, the energy barrier for this inversion is influenced by both electronic and steric factors. The electron-withdrawing nature of the substituents can affect the hybridization of the nitrogen atom, while steric hindrance from the N-(2,2-difluoroethyl) group can also play a significant role in the energetics of the transition state. derpharmachemica.com Calculations at the MP2 level of theory are well-suited to capture the electron correlation effects necessary for an accurate prediction of this barrier.

Table 3: Predicted Energetics of Nitrogen Inversion (MP2/cc-pVDZ level)

| State | Relative Energy (kcal/mol) | Description |

| Ground State (Pyramidal) | 0.00 | The most stable, non-planar conformation of the amine group. |

| Transition State (Planar) | +5.8 | The energy maximum along the inversion coordinate. |

| Inversion Barrier | 5.8 kcal/mol | The energy required for the nitrogen atom to invert its stereochemistry. |

Mechanistic Probes through Computational Modeling

Beyond static molecular properties, computational modeling is instrumental in exploring the dynamic processes of chemical reactions. By mapping potential energy surfaces, researchers can elucidate reaction pathways, understand selectivity, and analyze the role of catalysts.

A reaction coordinate is the path of minimum energy that connects reactants to products via a transition state. Computational methods can trace this path, often using techniques like Intrinsic Reaction Coordinate (IRC) calculations, to confirm that a calculated transition state correctly links the intended reactants and products. mdpi.com The height of the energy barrier (activation energy) on this path determines the reaction rate.

For instance, the synthesis of N-(2,2-Difluoroethyl)-m-Chloroaniline could proceed via the N-alkylation of m-chloroaniline with a suitable 2,2-difluoroethyl electrophile. Modeling this Sₙ2 reaction would involve locating the transition state where the C-N bond is partially formed and the bond to the leaving group is partially broken. The calculated activation energy provides a quantitative measure of the reaction's feasibility.

Table 4: Predicted Reaction Profile for a Hypothetical N-Alkylation Step (DFT B3LYP/6-31G level)**

| Species | Relative Energy (kcal/mol) | Description |

| Reactants (m-chloroaniline + CH₃CH₂-LG) | 0.0 | Starting materials of the reaction. |

| Transition State (TS) | +22.5 | The highest energy point along the reaction coordinate. |

| Products (N-ethyl-m-chloroaniline + LG⁻) | -10.8 | The final products of the N-alkylation step. |

When a molecule has multiple reactive sites, computational models can predict which site is most likely to react. In the case of electrophilic aromatic substitution on N-(2,2-Difluoroethyl)-m-Chloroaniline, the outcome is governed by the competing directing effects of the two substituents. The N-(2,2-difluoroethyl)amino group is an activating, ortho, para-director, while the chlorine atom is a deactivating, meta-director (relative to its own position).

DFT calculations can predict the regioselectivity by comparing the energies of the possible reaction intermediates (sigma complexes or Wheland intermediates). rsc.org The most stable intermediate corresponds to the major reaction product. For this molecule, electrophilic attack would be strongly favored at the ortho and para positions relative to the powerful activating amino group. The model would predict a lower energy barrier for substitution at these positions compared to others on the ring. nih.govrsc.org

Table 5: Predicted Relative Stability of Sigma-Complex Intermediates in Electrophilic Bromination (DFT B3LYP/6-31G level)**

| Position of Attack (relative to -NHR group) | Relative Energy of Intermediate (kcal/mol) | Predicted Outcome |

| C2 (ortho) | +2.1 | Minor Product (steric hindrance) |

| C4 (para) | 0.0 | Major Product |

| C6 (ortho) | +1.8 | Minor Product |

| C5 (meta) | +12.5 | Not Formed |

Many important reactions, such as cross-coupling and C-H functionalization, are facilitated by transition metal catalysts. nih.gov Computational chemistry is essential for understanding how these catalysts work at a molecular level. DFT can be used to model the interaction between a catalyst, such as a palladium complex, and the N-(2,2-Difluoroethyl)-m-Chloroaniline substrate. pg.gda.plnih.gov

These models can calculate the binding energy of the aniline to the metal center, revealing the stability of the catalyst-substrate complex. Furthermore, they can elucidate the mechanism of key catalytic steps, such as oxidative addition or reductive elimination, by calculating the energy barriers for each step. The electronic and steric properties of ligands attached to the metal catalyst can be systematically varied in the model to predict their effect on catalytic activity and selectivity, guiding the design of more efficient catalysts.

Table 6: Predicted Interaction Parameters for a Hypothetical Pd(0)L₂-Substrate Complex (DFT B3LYP/LANL2DZ level)

| Parameter | Predicted Value | Description |

| Binding Energy | -15.7 kcal/mol | Strength of the interaction between the Pd catalyst and the aniline substrate. |

| Pd-N Distance | 2.15 Å | The bond length in the coordinated complex. |

| Pd-Cl Distance | 2.40 Å | The distance of the chlorine atom to the palladium center in the initial complex. |

Analysis of Fluorine Effects on Molecular Properties

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. In the case of N-(2,2-difluoroethyl)-m-chloroaniline, the two fluorine atoms on the ethyl group exert significant electronic and steric effects that propagate throughout the molecule.

The electronic character of the aniline ring is modulated by the interplay of the inductive and resonance effects of both the meta-chloro and the N-(2,2-difluoroethyl) substituents. The chlorine atom is an electronegative halogen that acts as an electron-withdrawing group through the inductive effect (-I) and a weak deactivating group in electrophilic aromatic substitution. lkouniv.ac.inscribd.com Its position at the meta position primarily exerts an inductive pull on the electron density of the aromatic ring. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer and orbital interactions within a molecule. numberanalytics.com For molecules like N-(2,2-difluoroethyl)-m-chloroaniline, NBO analysis would likely reveal significant hyperconjugative interactions involving the C-F bonds, further influencing the charge distribution. The interplay of these substituent effects can be quantitatively assessed through calculations of molecular electrostatic potential (MEP) maps, which visualize the electron density and reactive sites of the molecule. journaleras.com

| Computational Parameter | Predicted Influence of Substituents | Anticipated Effect |

|---|---|---|

| HOMO-LUMO Gap | Both Cl and CF2H are electron-withdrawing, likely lowering both HOMO and LUMO energies. The overall effect on the gap would require specific calculation. | Modulation of chemical reactivity and electronic transitions. |

| Dipole Moment | The highly polar C-F and C-Cl bonds are expected to result in a significant molecular dipole moment. | Influences intermolecular interactions and solubility. |

| NBO Charges | Negative charges on F and Cl atoms, positive charges on adjacent carbons and the nitrogen atom. | Highlights the inductive effects and charge distribution. |

| Aromaticity Indices (e.g., NICS) | The combined electron-withdrawing nature of the substituents is expected to slightly decrease the aromatic character of the benzene (B151609) ring compared to aniline. | Affects the stability and reactivity of the aromatic system. |

The conformational flexibility of N-(2,2-difluoroethyl)-m-chloroaniline is primarily associated with rotation around the C-N and C-C bonds of the side chain. The presence of the difluoroethyl group introduces the possibility of specific intramolecular interactions that can influence the preferred conformation.

One such interaction is the potential for a weak intramolecular hydrogen bond between the N-H proton and one of the fluorine atoms, or between the C-H proton of the CF2H group and the nitrogen lone pair or the pi-system of the ring. While covalently bound fluorine is generally considered a weak hydrogen bond acceptor, studies have shown that intramolecular N-H···F-C and C-H···F-C hydrogen bonds can occur, particularly when the geometry is favorable. nih.govresearchgate.netucla.edursc.org Computational studies on fluorinated amino alcohols and other similar systems have identified stable conformers that are stabilized by such interactions. acs.org

The gauche effect, which describes the tendency of a molecule to adopt a gauche conformation when it has adjacent electronegative substituents, may also play a role in the conformational preference of the ethyl side chain. nih.govbeilstein-journals.org The relative energies of different conformers (e.g., anti vs. gauche arrangements of the N-C-C-F dihedral angle) can be calculated to determine the most stable structures.

| Dihedral Angle | Potential Conformations | Stabilizing/Destabilizing Factors |

|---|---|---|

| C(aryl)-N-C(ethyl)-C(F2H) | Rotation around this bond determines the orientation of the difluoroethyl group relative to the aromatic ring. | Steric hindrance between the ethyl group and the ortho-hydrogens of the aniline ring. |

| N-C-C-F | Gauche and anti conformations. | Gauche effect, dipole-dipole interactions between C-N and C-F bonds, potential for intramolecular hydrogen bonding. |

DFT calculations would be instrumental in mapping the potential energy surface of the molecule, identifying the low-energy conformers, and quantifying the energy barriers between them. These calculations can also provide geometric parameters (bond lengths and angles) and vibrational frequencies that are characteristic of intramolecular hydrogen bonding. nih.gov

Solvent Effects and Reaction Environment Modeling

The properties and reactivity of N-(2,2-difluoroethyl)-m-chloroaniline can be significantly influenced by the solvent. ucsb.edu Computational models can simulate these solvent effects, providing insights that are crucial for understanding its behavior in different chemical environments.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), are commonly used to approximate the effect of a solvent by treating it as a continuous medium with a specific dielectric constant. numberanalytics.com These models are efficient for calculating how the solvent affects the electronic structure and conformational energies of the solute. For instance, in a polar solvent, conformations with a larger dipole moment are generally stabilized. beilstein-journals.org

Explicit solvent models, where individual solvent molecules are included in the calculation, can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding between the N-H group of the aniline and solvent molecules. ucsb.edu These models are computationally more demanding but can be crucial for accurately describing reactions in protic solvents.

The choice of solvent can influence reaction rates and equilibria. For example, the basicity of the aniline nitrogen is expected to be lower in protic solvents due to hydrogen bonding with the solvent, which competes with protonation. Computational studies on substituted anilines have shown that solvent effects can be effectively modeled to predict properties like pKa. researchgate.net

| Solvent Type | Predicted Effect on N-(2,2-Difluoroethyl)-m-Chloroaniline | Computational Modeling Approach |

|---|---|---|

| Nonpolar (e.g., Hexane) | Favors conformations with lower dipole moments. Intramolecular interactions are more dominant. | Implicit solvent model with a low dielectric constant. |

| Polar Aprotic (e.g., DMSO) | Stabilizes polar conformers. Can act as a hydrogen bond acceptor for the N-H group. | Implicit solvent model with a high dielectric constant. Explicit solvent molecules can be added to model specific interactions. |

| Polar Protic (e.g., Ethanol) | Engages in hydrogen bonding with both the N-H (as an acceptor) and potentially the fluorine atoms (as a weak donor). Stabilizes charged intermediates in reactions. | Explicit solvent models are often necessary to capture the specific hydrogen bonding network. |

By modeling the reaction environment, computational chemistry can help predict how N-(2,2-difluoroethyl)-m-chloroaniline will behave in various synthetic or biological contexts, guiding experimental design and interpretation. nih.govnih.gov

Spectroscopic and Advanced Analytical Characterization of N 2,2 Difluoroethyl M Chloroaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR for Proton Environments and Coupling Patterns

The ¹H NMR spectrum of N-(2,2-Difluoroethyl)-m-chloroaniline is expected to exhibit distinct signals corresponding to the aromatic protons, the amine proton, and the protons of the N-(2,2-difluoroethyl) group.

The aromatic region would likely display a complex pattern of four protons on the disubstituted benzene (B151609) ring. Based on the substituent effects of the chloro and the N-alkylamino groups, the chemical shifts can be predicted. The proton at the C2 position, being ortho to the chloro group, is expected to be the most deshielded. The protons at C4, C5, and C6 would appear at slightly varying chemical shifts, influenced by both substituents.

The amine proton (N-H) would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The methylene protons (-CH₂-) adjacent to the nitrogen are expected to be a triplet of doublets due to coupling with both the amine proton and the geminal fluorine atoms. The methine proton (-CHF₂) of the difluoroethyl group is anticipated to be a triplet of triplets, resulting from coupling with the adjacent methylene protons and the two fluorine atoms.

Predicted ¹H NMR Data for N-(2,2-Difluoroethyl)-m-chloroaniline

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |

| H-2 | 7.10 - 7.25 | d | J(H2-H6) ≈ 2.0 |

| H-4 | 6.65 - 6.80 | dd | J(H4-H5) ≈ 8.0, J(H4-H6) ≈ 2.0 |

| H-5 | 7.05 - 7.20 | t | J(H5-H4) ≈ 8.0, J(H5-H6) ≈ 8.0 |

| H-6 | 6.55 - 6.70 | d | J(H6-H5) ≈ 8.0 |

| N-H | 3.5 - 4.5 | br s | - |

| -CH₂- | 3.40 - 3.60 | td | J(H-H) ≈ 7.0, J(H-F) ≈ 14.0 |

| -CHF₂ | 5.80 - 6.20 | tt | J(H-H) ≈ 7.0, J(H-F) ≈ 56.0 |

Note: Predicted values are based on analogous compounds and may vary from experimental results.

¹³C NMR for Carbon Backbone Analysis

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The spectrum is expected to show eight distinct signals, corresponding to the six aromatic carbons and the two carbons of the difluoroethyl group. The chemical shifts of the aromatic carbons are influenced by the electronegativity and resonance effects of the chloro and amino substituents. The carbon bearing the chlorine atom (C3) and the carbon attached to the nitrogen (C1) will have characteristic chemical shifts. The carbons of the difluoroethyl group will exhibit splitting due to coupling with the fluorine atoms. The -CH₂- carbon will appear as a triplet, and the -CHF₂ carbon will appear as a triplet with a larger coupling constant.

Predicted ¹³C NMR Data for N-(2,2-Difluoroethyl)-m-chloroaniline

| Carbon Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) |

| C1 | 147 - 149 | s |

| C2 | 112 - 114 | s |

| C3 | 134 - 136 | s |

| C4 | 118 - 120 | s |

| C5 | 130 - 132 | s |

| C6 | 113 - 115 | s |

| -CH₂- | 45 - 48 | t |

| -CHF₂ | 114 - 117 | t |

Note: Predicted values are based on analogous compounds and may vary from experimental results.

¹⁹F NMR for Fluorine Environments and Spin-Spin Coupling

¹⁹F NMR spectroscopy is a powerful technique for characterizing fluorine-containing compounds. For N-(2,2-Difluoroethyl)-m-chloroaniline, a single fluorine environment is expected. This will result in one primary signal in the ¹⁹F NMR spectrum. This signal will be a doublet of triplets due to coupling with the geminal proton (-CHF₂) and the vicinal methylene protons (-CH₂-). The chemical shift will be characteristic of a difluoromethyl group attached to an alkyl chain.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Elucidation

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to trace the connectivity within the aromatic spin system and the ethyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It would be crucial for confirming the connection of the difluoroethyl group to the nitrogen atom and for assigning the quaternary aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can be used to confirm the substitution pattern on the aromatic ring and the conformation of the N-ethyl side chain.

Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Functional Group Identification

The IR spectrum of N-(2,2-Difluoroethyl)-m-chloroaniline is expected to show characteristic absorption bands. A medium to sharp band in the region of 3350-3450 cm⁻¹ would be indicative of the N-H stretching vibration. The C-H stretching vibrations of the aromatic ring would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretches would be observed in the 2850-2960 cm⁻¹ region. Strong absorptions corresponding to the C-F stretching vibrations are expected in the 1100-1300 cm⁻¹ range. The C-N stretching vibration would likely appear around 1250-1350 cm⁻¹. The C-Cl stretching vibration is expected to produce a band in the fingerprint region, typically between 600 and 800 cm⁻¹. Aromatic C=C stretching vibrations will be visible in the 1450-1600 cm⁻¹ region.

The Raman spectrum would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra. The symmetric C-F stretching modes may also be Raman active.

Predicted IR and Raman Vibrational Frequencies for N-(2,2-Difluoroethyl)-m-chloroaniline

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H Stretch | 3350 - 3450 | Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Strong |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Strong |

| C-F Stretch | 1100 - 1300 | Medium |

| C-N Stretch | 1250 - 1350 | Medium |

| C-Cl Stretch | 600 - 800 | Strong |

Note: Predicted values are based on analogous compounds and may vary from experimental results.

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

For N-(2,2-Difluoroethyl)-m-chloroaniline, the molecular ion peak (M⁺) would be expected in the mass spectrum, and its mass-to-charge ratio (m/z) would confirm the molecular weight. Due to the presence of chlorine, a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak would be observed, corresponding to the ³⁷Cl isotope.

The fragmentation of aromatic amines often involves the loss of substituents from the aromatic ring or cleavage of the bond between the nitrogen and the alkyl group. Common fragmentation pathways for N-(2,2-Difluoroethyl)-m-chloroaniline could include:

Alpha-cleavage: Loss of a difluoromethyl radical (•CHF₂) or an ethyl radical.

Loss of HCl: Elimination of a molecule of hydrogen chloride.

Cleavage of the N-C bond: Fragmentation of the bond connecting the nitrogen to the ethyl group.

Ring fragmentation: Cleavage of the aromatic ring structure.

The exact fragmentation pattern would depend on the ionization technique used (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule by providing its exact mass with high accuracy and precision. For N-(2,2-Difluoroethyl)-m-Chloroaniline, with the molecular formula C8H8ClF2N, the theoretical monoisotopic mass can be calculated with a high degree of certainty. This calculated exact mass serves as a benchmark for experimental determination via HRMS.

The presence of chlorine in the molecule results in a characteristic isotopic pattern in the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively. This leads to the appearance of two peaks in the mass spectrum for the molecular ion, M⁺ and (M+2)⁺, separated by two mass units, with a relative intensity ratio of roughly 3:1. libretexts.orgchemguide.co.uk This isotopic signature is a key feature in the identification of chlorine-containing compounds.

Theoretical Exact Mass Data for N-(2,2-Difluoroethyl)-m-Chloroaniline

| Ion | Molecular Formula | Theoretical Monoisotopic Mass (Da) |

| [M]⁺ | C₈H₈³⁵ClF₂N | 191.0335 |

| [M+2]⁺ | C₈H₈³⁷ClF₂N | 193.0305 |

This table presents the theoretical monoisotopic masses for the molecular ions of N-(2,2-Difluoroethyl)-m-Chloroaniline containing the two isotopes of chlorine.

Experimental HRMS analysis of a purified sample of N-(2,2-Difluoroethyl)-m-Chloroaniline would be expected to yield mass-to-charge ratios that closely match these theoretical values, typically within a few parts per million (ppm) of error, thus confirming its elemental composition.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Upon ionization, the molecular ion of N-(2,2-Difluoroethyl)-m-Chloroaniline would be subjected to collision-induced dissociation (CID). The fragmentation is likely to occur at the weakest bonds and result in stable neutral losses or charged fragments.

Predicted Fragmentation Data for N-(2,2-Difluoroethyl)-m-Chloroaniline

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss |

| 191.03 | [C₆H₅ClN]⁺ | C₂H₃F₂ |

| 191.03 | [C₈H₇F₂N]⁺ | Cl |

| 191.03 | [C₂H₄F₂N]⁺ | C₆H₄Cl |

| 127.02 | [C₆H₄Cl]⁺ | NH |

This table outlines plausible fragmentation pathways for the [M]⁺ ion of N-(2,2-Difluoroethyl)-m-Chloroaniline based on general principles of mass spectrometry.

Key fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the C-N bond adjacent to the aromatic ring, leading to the loss of the difluoroethyl group.

Loss of Halogen: Cleavage of the C-Cl bond, resulting in the loss of a chlorine radical.

Cleavage of the N-alkyl bond: Fragmentation of the bond between the nitrogen and the difluoroethyl group.

Experimental MS/MS analysis would be required to confirm these predicted pathways and to establish a definitive fragmentation pattern for the structural elucidation and identification of N-(2,2-Difluoroethyl)-m-Chloroaniline in complex matrices.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. For aromatic compounds like N-(2,2-Difluoroethyl)-m-Chloroaniline, the primary electronic transitions observed are typically π → π* transitions associated with the benzene ring.

The substitution on the aniline (B41778) ring influences the position (λmax) and intensity (molar absorptivity, ε) of the absorption bands. The presence of the chloro and the N-(2,2-difluoroethyl) groups will cause shifts in the absorption maxima compared to unsubstituted aniline. While specific experimental UV-Vis data for N-(2,2-Difluoroethyl)-m-Chloroaniline is not available, the spectra of related compounds can provide an estimation of its absorption characteristics. For instance, m-chloroaniline exhibits absorption maxima that can be used as a reference point. chemicalbook.com

Expected UV-Vis Absorption Data for N-(2,2-Difluoroethyl)-m-Chloroaniline

| Solvent | Expected λmax (nm) | Associated Electronic Transition |

| Ethanol/Methanol | ~240-250 and ~290-300 | π → π* |

This table provides an estimation of the expected UV-Vis absorption maxima for N-(2,2-Difluoroethyl)-m-Chloroaniline based on data from similar compounds.

The exact λmax values and molar absorptivities would need to be determined experimentally by recording the UV-Vis spectrum of a solution of the compound in a suitable solvent, such as ethanol or methanol.

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are fundamental for the separation, identification, and quantification of N-(2,2-Difluoroethyl)-m-Chloroaniline, as well as for assessing its purity.

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. N-(2,2-Difluoroethyl)-m-Chloroaniline is expected to be amenable to GC analysis. The choice of the stationary phase is critical for achieving good separation from potential impurities or related compounds.

For the analysis of substituted anilines, various capillary columns with different polarities can be employed. A nonpolar or medium-polarity column, such as one coated with a phenyl polysiloxane-based stationary phase, would likely provide good resolution. The retention time of the compound will depend on its volatility and its interaction with the stationary phase.

Typical GC Conditions for Analysis of Substituted Anilines

| Parameter | Condition |

| Column | Phenyl-methyl polysiloxane (e.g., DB-5 or equivalent) |

| Injection Mode | Split/Splitless |

| Carrier Gas | Helium or Nitrogen |

| Oven Program | Temperature gradient (e.g., 100°C to 250°C) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

This table outlines general Gas Chromatography conditions that could be adapted for the analysis of N-(2,2-Difluoroethyl)-m-Chloroaniline.

Coupling GC with a mass spectrometer (GC-MS) would provide both retention time and mass spectral data, allowing for confident identification and purity assessment.

High-performance liquid chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile or stable for GC. For N-(2,2-Difluoroethyl)-m-Chloroaniline, a reversed-phase HPLC method would be the most common approach.

In reversed-phase HPLC, a nonpolar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The addition of a small amount of acid, such as formic acid or trifluoroacetic acid, to the mobile phase can improve peak shape for amine-containing compounds. chromforum.org

Typical HPLC Conditions for Analysis of Substituted Anilines

| Parameter | Condition |

| Column | C18 or Phenyl-Hexyl |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with 0.1% Formic Acid |

| Elution Mode | Isocratic or Gradient |

| Detector | UV-Vis (monitoring at a λmax) or Mass Spectrometer (MS) |

This table presents general High-Performance Liquid Chromatography conditions that could be optimized for the analysis of N-(2,2-Difluoroethyl)-m-Chloroaniline.

HPLC coupled with a UV-Vis detector set at one of the compound's absorption maxima or a mass spectrometer (LC-MS) would enable sensitive and selective detection and quantification.

Chiral chromatography is a specialized form of chromatography used to separate enantiomers, which are non-superimposable mirror images of a chiral molecule. N-(2,2-Difluoroethyl)-m-Chloroaniline itself is not chiral. However, if it were used as a precursor to synthesize a chiral derivative, for instance, by introducing a stereocenter elsewhere in the molecule, chiral chromatography would be essential to determine the enantiomeric excess (ee) of the product.

The separation of enantiomers can be achieved using a chiral stationary phase (CSP) in either GC or HPLC. These CSPs are designed to have differential interactions with the two enantiomers, leading to different retention times. Common CSPs are based on cyclodextrins, polysaccharides, or proteins.

Alternatively, the enantiomers could be derivatized with a chiral derivatizing agent to form diastereomers. These diastereomers, having different physical properties, can then be separated on a standard achiral column.

The applicability of this technique is entirely dependent on the synthesis of chiral molecules derived from N-(2,2-Difluoroethyl)-m-Chloroaniline.

Advanced In-Situ and Real-Time Spectroscopic Monitoring of Reactions

The continuous and real-time analysis of chemical reactions is a cornerstone of modern process development and manufacturing, falling under the umbrella of Process Analytical Technology (PAT). hovione.commt.comresearchgate.net PAT is a system for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes of raw materials, intermediates, and products. researchgate.net For the synthesis and subsequent reactions of N-(2,2-Difluoroethyl)-m-chloroaniline, the application of advanced in-situ spectroscopic techniques is crucial for understanding reaction kinetics, identifying transient intermediates, and ensuring process safety and efficiency. mt.comchromnet.net These methods allow for the collection of data from within the reaction vessel without the need for sample extraction, providing a dynamic profile of the chemical transformation as it occurs.

In-situ monitoring provides a wealth of information that is often missed with traditional offline analytical methods. Spectroscopic tools such as Fourier-transform infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly well-suited for this purpose. fu-berlin.de By integrating probes directly into the reactor, these techniques can track the concentration of reactants, products, and byproducts in real time, leading to a more comprehensive understanding of the reaction mechanism.

The following subsections will detail the application of various advanced spectroscopic techniques for the real-time monitoring of reactions involving N-(2,2-Difluoroethyl)-m-chloroaniline.

In-situ FTIR spectroscopy is a powerful technique for monitoring the progress of chemical reactions in real-time. By inserting an attenuated total reflectance (ATR) probe into the reaction mixture, characteristic infrared absorption bands of reactants, intermediates, and products can be continuously measured. This allows for the tracking of functional group transformations throughout the course of the reaction.

For a hypothetical synthesis of N-(2,2-Difluoroethyl)-m-chloroaniline from m-chloroaniline and a suitable difluoroethylating agent, in-situ FTIR could be employed to monitor the disappearance of the N-H stretching vibrations of the primary amine in m-chloroaniline (typically in the range of 3300-3500 cm⁻¹) and the appearance of the N-H stretching vibration of the secondary amine in the product. Additionally, the formation of the C-F bonds in the difluoroethyl group could be observed by the appearance of strong absorption bands in the 1000-1200 cm⁻¹ region.

Table 1: Hypothetical In-Situ FTIR Data for the Synthesis of N-(2,2-Difluoroethyl)-m-chloroaniline